Opc 4392

説明

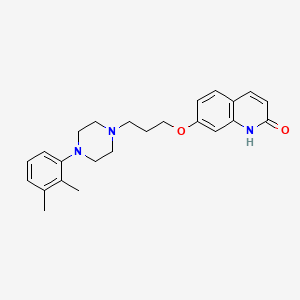

The compound 2(1H)-Quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)- (hereafter referred to as Compound X) is a quinolinone derivative featuring a 7-propoxy linker substituted with a 4-(2,3-dimethylphenyl)piperazinyl group. Its molecular formula is C24H29N3O2, with a molecular weight of 391.51 g/mol . The structure combines a quinolinone core—a bicyclic system with a ketone at the 2-position—with a piperazine moiety modified by a 2,3-dimethylphenyl substituent. This design is typical of neuroleptic agents targeting dopamine and serotonin receptors, as seen in related antipsychotic drugs .

特性

CAS番号 |

111073-34-8 |

|---|---|

分子式 |

C24H29N3O2 |

分子量 |

391.5 g/mol |

IUPAC名 |

7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propoxy]-1H-quinolin-2-one |

InChI |

InChI=1S/C24H29N3O2/c1-18-5-3-6-23(19(18)2)27-14-12-26(13-15-27)11-4-16-29-21-9-7-20-8-10-24(28)25-22(20)17-21/h3,5-10,17H,4,11-16H2,1-2H3,(H,25,28) |

InChIキー |

RRLWEQBPSAFVAS-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)CCCOC3=CC4=C(C=C3)C=CC(=O)N4)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

7-(3-(4-(2,3-dimethylphenyl)piperazinyl)propoxy)-2(1H)-quinolone OPC 4392 OPC-4392 |

製品の起源 |

United States |

準備方法

Friedel-Crafts Cyclization for Quinolinone Formation

The 2(1H)-quinolinone core is synthesized via intramolecular Friedel-Crafts cyclization. A key intermediate, N-(3-hydroxyphenyl)-3-chloropropionamide, undergoes cyclization in the presence of Lewis acids like aluminum chloride (AlCl₃). Early methods by Mayer et al. involved heating the precursor in a melt, producing a mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) and its 5-hydroxy isomer. Modern improvements utilize high-boiling solvents (e.g., chlorobenzene) to enhance mixing and scalability, achieving >93% purity by HPLC.

Halogenation for Alkoxy Side Chain Introduction

The hydroxyl group at position 7 of 7-HQ is alkylated to introduce a propoxy linker. In a representative procedure, 7-HQ reacts with 1,3-dibromopropane in acetonitrile under reflux with potassium carbonate, yielding 7-(3-bromopropoxy)-3,4-dihydro-2(1H)-quinolinone. Sodium iodide (NaI) catalyzes halide exchange, converting bromide to iodide for enhanced nucleophilic substitution reactivity.

Piperazine Coupling Strategies

Nucleophilic Substitution with 4-(2,3-Dimethylphenyl)piperazine

The final step involves coupling the bromopropoxy-quinolinone intermediate with 4-(2,3-dimethylphenyl)piperazine. In a optimized protocol:

- Reagents : 7-(3-bromopropoxy)-2(1H)-quinolinone, 4-(2,3-dimethylphenyl)piperazine, NaI, triethylamine.

- Conditions : Reflux in acetonitrile (4–5 hours).

- Workup : Extraction with chloroform, drying over MgSO₄, and recrystallization from ethanol.

- Yield : 54–68% as pale yellow needles (mp 229–232°C).

Triethylamine neutralizes HBr generated during substitution, while NaI facilitates an SN2 mechanism by converting Br⁻ to I⁻, a superior leaving group.

Alternative Halogenated Intermediates

Patents describe analogous methods using 7-(3-chloropropoxy) derivatives. For example, reacting 7-(3-chloropropoxy)-2(1H)-quinolinone with 4-(2,3-dimethylphenyl)piperazine in 2-ethoxyethanol/pyridine hydrochloride achieves similar yields. Chloride intermediates require longer reaction times (8–12 hours) compared to bromides.

Analytical and Process Optimization

Purity and Characterization

Post-synthesis purification via silica gel chromatography or recrystallization ensures >95% purity. Key characterization data include:

Scalability Considerations

Large-scale production (e.g., >1 kg) employs continuous stirring and solvent recycling. The use of acetonitrile minimizes byproduct formation, while ethanol recrystallization achieves pharmaceutical-grade purity.

Comparative Analysis of Synthetic Routes

Method A offers the highest yield and purity, favored for industrial applications. Method C’s use of fluoro intermediates enables alternative functionalization but requires harsh conditions.

Mechanistic Insights and Side Reactions

The coupling proceeds via an SN2 mechanism, with piperazine acting as a nucleophile. Competing side reactions include:

- Over-alkylation : Addressed by using a 1:1 molar ratio of quinolinone intermediate to piperazine.

- Solvolysis : Minimized by anhydrous conditions and inert atmosphere.

化学反応の分析

反応の種類: OPC 4392は、次のようないくつかの種類の化学反応を起こします。

酸化: 化合物は、特定の条件下で酸化され、さまざまな酸化された誘導体を形成することができます。

還元: 還元反応を使用して、化合物の官能基を修飾し、薬理学的特性を変化させることができます。

置換: this compoundは、特にピペラジンおよびキノリンオン部分で置換反応を起こし、異なる薬理学的プロファイルを有するアナログを形成することができます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

主な生成物: これらの反応から形成される主な生成物には、this compoundのさまざまなアナログと誘導体が含まれ、それぞれが潜在的に独自の薬理学的特性を持っています 。

4. 科学研究における用途

化学: 化合物は、ドーパミン受容体モジュレーターの構造活性相関を研究するためのモデルとして役立ちます。

生物学: this compoundは、神経学的プロセスにおけるドーパミン受容体の役割を理解するための研究に使用されます。

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 2(1H)-Quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)- is C22H28N2O, with a molecular weight of approximately 348.48 g/mol. The compound features a quinolinone core structure that is modified by a piperazine substituent and a propoxy chain, contributing to its biological activity.

Antipsychotic Activity

One of the most notable applications of this compound is in the development of antipsychotic medications. Research has shown that derivatives of quinolinone compounds can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical in the treatment of various central nervous system disorders. Specifically, compounds similar to 2(1H)-Quinolinone have demonstrated efficacy in modulating dopamine receptors, which are implicated in psychotic disorders such as schizophrenia .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinolinone derivatives. For instance, compounds related to 2(1H)-Quinolinone have been synthesized and tested for their activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives exhibited significant antimicrobial activity with minimal inhibitory concentration (MIC) values indicating their potential as new antibacterial agents .

Anticancer Activity

The anticancer properties of quinolinones have been explored extensively. Recent findings suggest that certain derivatives can inhibit cell proliferation in cancer cell lines such as HCT-116 and MCF-7. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for cancer therapy .

Case Studies and Research Findings

作用機序

OPC 4392は、二重の作用機序を通じてその効果を発揮します。

アゴニスト活性: シナプス前ドーパミン受容体では、this compoundはアゴニストとして作用し、ドーパミン放出を強化します。

アンタゴニスト活性: シナプス後ドーパミンD2受容体では、アンタゴニストとして作用し、ドーパミン効果を遮断します。この二重の活性は、脳内のドーパミンシグナル伝達を調節し、これは精神疾患における潜在的な治療効果にとって重要です.

類似化合物:

アリピプラゾール: this compoundと同様に、アリピプラゾールは、ドーパミンD2受容体に対する部分アゴニスト活性を持つドーパミン受容体モジュレーターです.

ブレクスピプラゾール: もう1つのドーパミン受容体モジュレーターであるブレクスピプラゾールは、同様の作用機序を持っていますが、薬理学的特性は異なります.

独自性: this compoundは、シナプス前ドーパミン受容体のアゴニストおよびシナプス後ドーパミンD2受容体のアンタゴニストとしての特定の二重の活性によりユニークです。 この独特のメカニズムは、アゴニストとアンタゴニスト活性のプロファイルが異なる可能性のある他のドーパミン受容体モジュレーターとは異なります 。

類似化合物との比較

Structural and Functional Comparison with Analogs

Key Structural Features

Compound X shares a quinolinone core with several antipsychotic agents but differs in substituent groups and linker chains. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of Quinolinone Derivatives

Functional Differences and Pharmacological Implications

Piperazinyl Substituent: Compound X uses a 2,3-dimethylphenyl group, which is less electronegative than the 2,3-dichlorophenyl in Aripiprazole. However, the absence of chlorine atoms may lower receptor binding affinity compared to Aripiprazole, which shows high D2/5-HT1A activity . Brexpiprazole’s benzo[b]thiophene substituent enhances 5-HT1A/5-HT2A selectivity, reducing extrapyramidal side effects .

Linker Chain :

- The propoxy chain in Compound X is shorter than the butoxy chain in Aripiprazole and Brexpiprazole. Shorter linkers may reduce metabolic stability but improve solubility .

Receptor Binding Profiles :

- Aripiprazole acts as a D2 partial agonist and 5-HT1A agonist, balancing dopamine modulation . Compound X’s dimethylphenyl group may weaken D2 affinity but retain 5-HT1A activity, as seen in propoxy-linked analogs .

- Brexpiprazole’s broader receptor profile (D2/5-HT1A/5-HT2A) reduces side effects like akathisia, suggesting that structural modifications in Compound X could similarly refine therapeutic indices .

Research Findings and Clinical Relevance

Neuroleptic Activity: Studies on propoxy-linked quinolinones indicate that substituents on the phenyl group significantly influence dopamine autoreceptor agonism and postsynaptic D2 antagonism.

Synthetic Routes: Compound X can be synthesized via alkylation of 4-hydroxyquinolinone with propoxyl bromide, followed by piperazinyl substitution—a method analogous to triazole-quinazolinone syntheses .

生物活性

The compound 2(1H)-quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)- , also known as OPC-4392, is a synthetic derivative that has been studied for its potential pharmacological effects, particularly in the context of dopaminergic activity. Its structure features a quinolinone core linked to a piperazine moiety, which is significant for its interaction with dopamine receptors.

- Molecular Formula : C₂₄H₂₉N₃O₂

- Molecular Weight : 391.506 g/mol

- CAS Number : 111073-34-8

- Density : 1.15 g/cm³

- Boiling Point : 630.4°C at 760 mmHg

- LogP : 4.15120

OPC-4392 exhibits dual action on dopamine receptors:

- Presynaptic Agonism : It acts as an agonist at presynaptic dopamine autoreceptors, enhancing dopamine synthesis and release.

- Postsynaptic Antagonism : It also functions as an antagonist at postsynaptic D2 receptors, inhibiting dopaminergic signaling.

Dopamine Receptor Interaction

Research indicates that OPC-4392 inhibits the formation of L-DOPA in rat striatal slices, suggesting a dose-dependent effect with an IC50 value around M . This inhibition is reversed by sulpiride (a D2 receptor antagonist), confirming its role in modulating dopaminergic activity.

Behavioral Studies

In various rodent models:

- OPC-4392 effectively inhibited the reserpine-induced increase in DOPA accumulation in the forebrain .

- It did not increase spontaneous motor activity nor induce contralateral rotation in models of unilateral striatal lesions, indicating a specific modulation without overstimulation of dopaminergic pathways .

Study on Behavioral Effects

A study conducted on mice demonstrated that OPC-4392 could inhibit stereotyped behaviors induced by apomorphine, a known dopamine agonist. This suggests that while it stimulates presynaptic receptors to enhance dopamine synthesis, it simultaneously blocks postsynaptic receptors to prevent excessive dopaminergic activity .

In Vitro Studies

In vitro experiments using purified tyrosine hydroxylase showed that OPC-4392 did not alter enzymatic activity or the Km value for its cofactor, indicating that its effects are primarily receptor-mediated rather than direct enzymatic inhibition .

Summary of Findings

| Study Aspect | Result |

|---|---|

| IC50 for DOPA Formation | M |

| Behavioral Impact | Inhibits reserpine-induced DOPA accumulation |

| Postsynaptic Activity | Antagonizes D2 receptor effects |

| Presynaptic Activity | Agonizes presynaptic autoreceptors |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)-2(1H)-quinolinone, and how do reaction parameters influence yield?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Alkylation of the 7-hydroxy group of 2(1H)-quinolinone with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propoxy linker .

- Step 2 : Nucleophilic substitution of the chloro intermediate with 4-(2,3-dimethylphenyl)piperazine in the presence of a base (e.g., triethylamine) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, piperazinyl methyl groups at δ 2.1–2.3 ppm) and carbon backbone .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₅H₂₈N₃O₂: 402.2176) .

- IR Spectroscopy : Confirms lactam carbonyl stretch (~1650 cm⁻¹) and ether linkages (~1100 cm⁻¹) .

Q. What physicochemical properties (e.g., logP, solubility) are critical for optimizing bioavailability in preclinical studies?

- logP Determination : Use shake-flask method with octanol/water partitioning; predicted logP ~3.2 (moderate lipophilicity) .

- Solubility : Assessed in PBS (pH 7.4) and DMSO via HPLC-UV; low aqueous solubility (<10 µM) necessitates formulation with cyclodextrins or lipid-based carriers .

Advanced Research Questions

Q. How do structural modifications at the piperazinyl or propoxy positions alter serotonin receptor binding affinity?

- Structure-Activity Relationship (SAR) :

- Piperazinyl Substitution : 2,3-Dimethylphenyl enhances hydrophobic interactions with 5-HT₁A receptors, as shown in radioligand binding assays (IC₅₀ ~15 nM vs. >100 nM for unsubstituted analogs) .

- Propoxy Chain Length : Shorter chains (e.g., ethoxy) reduce flexibility, decreasing affinity by ~40% compared to propoxy derivatives .

Q. What experimental strategies can resolve discrepancies in reported biological activity data for quinolinone derivatives?

- Standardized Assays :

- Use consistent cell lines (e.g., HEK-293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Validate purity via HPLC (>95%) to exclude confounding impurities .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

- In Silico Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。